molecular formula C14H10N2O2S B14879134 Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate

Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14879134
M. Wt: 270.31 g/mol
InChI Key: HQDDTYRHYVKXDR-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a cyano group, a phenyl group, and a thioxo group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 4-bromoacetophenone, vetraldehyde, and 2-cyanothioacetamide in a molar ratio of 1:1:1 in ethanol under reflux conditions for 4 hours . The reaction proceeds through a series of steps, including the formation of an intermediate chalcone, which then undergoes cyclization to form the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the thioxo group or have different substituents on the dihydropyridine ring.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 3-cyano-6-phenyl-2-sulfanylidene-1H-pyridine-4-carboxylate

InChI

InChI=1S/C14H10N2O2S/c1-18-14(17)10-7-12(9-5-3-2-4-6-9)16-13(19)11(10)8-15/h2-7H,1H3,(H,16,19)

InChI Key

HQDDTYRHYVKXDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=S)NC(=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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